molecular formula C24H28N4O2S B14971675 2,4,6-trimethyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2,4,6-trimethyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B14971675
M. Wt: 436.6 g/mol
InChI Key: TZHRYZLQQINEIK-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a piperidinyl-pyridazinyl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Piperidinyl-Pyridazinyl Intermediate: This step involves the reaction of piperidine with pyridazine under specific conditions to form the piperidinyl-pyridazinyl intermediate.

    Coupling with Benzene Derivative: The intermediate is then coupled with a benzene derivative that has been pre-functionalized with a sulfonamide group. This step often employs coupling reagents and catalysts to facilitate the reaction.

    Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the piperidinyl-pyridazinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4,6-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinyl-pyridazinyl moiety may enhance binding affinity and specificity to the target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzonitrile: Similar in structure but lacks the sulfonamide and piperidinyl-pyridazinyl groups.

    Benzene, 1,2,4-trimethyl-: Another structurally related compound with different functional groups.

Uniqueness

2,4,6-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group with a piperidinyl-pyridazinyl-phenyl moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

2,4,6-trimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C24H28N4O2S/c1-17-14-18(2)24(19(3)15-17)31(29,30)27-21-9-7-8-20(16-21)22-10-11-23(26-25-22)28-12-5-4-6-13-28/h7-11,14-16,27H,4-6,12-13H2,1-3H3

InChI Key

TZHRYZLQQINEIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)C

Origin of Product

United States

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